molecular formula C24H20ClN5O B1666130 Aumitin CAS No. 946293-78-3

Aumitin

Cat. No.: B1666130
CAS No.: 946293-78-3
M. Wt: 429.9 g/mol
InChI Key: VJNNQBDSUIVCKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aumitin is a diaminopyrimidine-based compound known for its role as an autophagy inhibitor. Autophagy is a conserved eukaryotic process essential for the degradation of cellular components in response to nutrient deprivation. This compound specifically targets mitochondrial complex I, inhibiting mitochondrial respiration and thereby modulating autophagy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aumitin is synthesized through a series of chemical reactions involving diaminopyrimidine derivatives. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it involves the strategic assembly of the diaminopyrimidine core followed by functional group modifications to achieve the desired inhibitory properties .

Industrial Production Methods: Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include stringent quality control measures to maintain consistency and efficacy of the compound .

Chemical Reactions Analysis

Mechanism of Action

Aumitin exerts its effects by inhibiting mitochondrial complex I, a key component of the electron transport chain. This inhibition leads to a decrease in mitochondrial respiration, resulting in reduced ATP production and increased reactive oxygen species (ROS) generation. The impairment of mitochondrial function subsequently inhibits autophagy, as the process is tightly linked to cellular energy status and mitochondrial health .

Molecular Targets and Pathways:

Properties

IUPAC Name

N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O/c1-16-15-22(27-17-7-3-2-4-8-17)30-24(26-16)29-19-13-11-18(12-14-19)28-23(31)20-9-5-6-10-21(20)25/h2-15H,1H3,(H,28,31)(H2,26,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNNQBDSUIVCKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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